2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinone ring, a thiazole ring, and a dimethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, the introduction of the dimethoxyphenyl group, and the coupling with the thiazole ring. Common reagents used in these reactions include acyl chlorides, amines, and thiazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; often conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Heparinoid compounds: Derived from marine organisms, these compounds have anticoagulant and fibrinolytic properties.
Uniqueness
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N4O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H22N4O5S/c1-10-11(2)29-18(20-10)22-16(24)8-13-17(25)23(19(26)21-13)9-12-5-6-14(27-3)15(7-12)28-4/h5-7,13H,8-9H2,1-4H3,(H,21,26)(H,20,22,24) |
InChI Key |
DKUIPRGGRHHNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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